

A Comparative Study of Enclomiphene Citrate Across Different Species

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of **enclomiphene citrate** across various species, drawing from available preclinical and clinical data. **Enclomiphene citrate**, the trans-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) that has been investigated for its potential to increase endogenous testosterone levels. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive resource for researchers in the field.

Data Presentation

The following tables summarize the quantitative effects of **enclomiphene citrate** on key hormonal parameters across different species.

Table 1: Effects of Enclomiphene Citrate on Serum Testosterone Levels



Species	Dosage	Duration	Baseline Testoster one (ng/dL)	Post- treatment Testoster one (ng/dL)	Fold Increase	Referenc e
Human (Secondary Hypogona dism)	12.5 mg/day	6 weeks	~300	~550	~1.8	[1]
25 mg/day	6 weeks	~300	~604	~2.0	[1]	
Baboon (Male)	1.5 mg/kg/day	12 days	170	1144	~6.7	[2]
Rat (Male)	10 mg/kg (oral)	Not specified	Not specified	Significantl y increased (p < 0.01)	Not specified	[3]

Table 2: Effects of Enclomiphene Citrate on Luteinizing Hormone (LH) Levels



Species	Dosage	Duration	Baseline LH (mIU/mL)	Post- treatment Change in LH (mIU/mL)	Reference
Human (Secondary Hypogonadis m)	12.5 mg/day	3 months	Not specified	+5.1	[4]
25 mg/day	3 months	Not specified	+7.4	[4]	
Baboon (Male)	1.5 mg/kg/day	12 days	Not specified	No statistically significant increase	[2]
Rat (Male)	0.05 - 5.0 mg/kg/day (Clomiphene Citrate)	7-14 days	Not specified	Decreased	[5]

Table 3: Effects of Enclomiphene Citrate on Follicle-Stimulating Hormone (FSH) Levels



Species	Dosage	Duration	Baseline FSH (mIU/mL)	Post- treatment Change in FSH (mIU/mL)	Reference
Human (Secondary Hypogonadis m)	12.5 mg/day	3 months	Not specified	+4.8	[4]
25 mg/day	3 months	Not specified	+6.9	[4]	
Baboon (Male)	1.5 mg/kg/day	12 days	Not specified	No statistically significant increase	[2]
Rat (Male)	0.05 - 5.0 mg/kg/day (Clomiphene Citrate)	7-14 days	Not specified	Decreased	[5]

Note on Rat Studies: The available data for rats is on clomiphene citrate, which is a mixture of enclomiphene and zuclomiphene. The effects of pure **enclomiphene citrate** in this species may differ.

Experimental Protocols Human Clinical Trial for Secondary Hypogonadism

- Objective: To evaluate the efficacy of **enclomiphene citrate** in increasing testosterone levels in men with secondary hypogonadism.[1][4]
- Study Design: Randomized, double-blind, placebo-controlled Phase IIb study.[4]
- Participants: Men aged 18-60 years with morning serum testosterone levels <250 ng/dL on two separate occasions and low or normal LH levels.[4]



- Intervention:
 - Group 1: Enclomiphene citrate (12.5 mg/day, oral).[4]
 - Group 2: Enclomiphene citrate (25 mg/day, oral).[4]
 - Group 3: Placebo.[4]
- Duration: 3 to 6 months.[1][4]
- Hormone Analysis:
 - Testosterone: Blood samples were collected in the morning (between 7 and 10 a.m.) to measure total testosterone levels.[6] Analysis was performed using liquid chromatographytandem mass spectrometry (LC-MS/MS) or a validated immunoassay.[7]
 - LH and FSH: Serum levels of LH and FSH were measured using immunoassays.[8][9]
 Blood samples were typically collected at baseline and at specified intervals throughout the study.

Baboon Study

- Objective: To assess the effect of enclomiphene citrate on serum testosterone levels in male baboons.[2]
- Animals: Adult male baboons.
- Intervention: Oral administration of enclomiphene citrate at a dose of 1.5 mg/kg/day.[2]
- Duration: 12 days.[2]
- Hormone Analysis: Serum hormone measurements for testosterone, LH, and FSH were taken at day 0 (baseline), day 12, and day 19.[2] Specific assay methods were not detailed in the available summary but would typically involve species-specific immunoassays.

Zebrafish Study

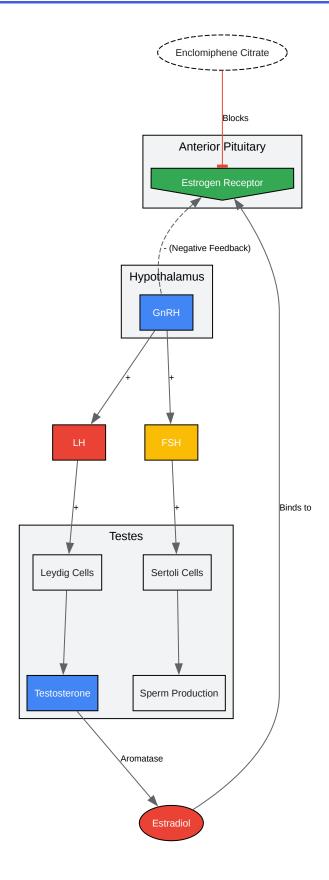


- Objective: To investigate the effects of enclomiphene hydrochloride on the craniofacial development of zebrafish.[10][11]
- Animals: Wild-type zebrafish (Danio rerio) larvae.[10]
- Intervention: Larvae were exposed to enclomiphene hydrochloride in their rearing water for five consecutive days at key points during calvarial development.[10][11]
- Endpoint: After the exposure period, the larvae were raised to adulthood in normal water.

 The primary endpoint was the analysis of the interfrontal suture for signs of premature fusion (craniosynostosis) using whole-mount skeletal staining.[10][11]

Mandatory Visualization

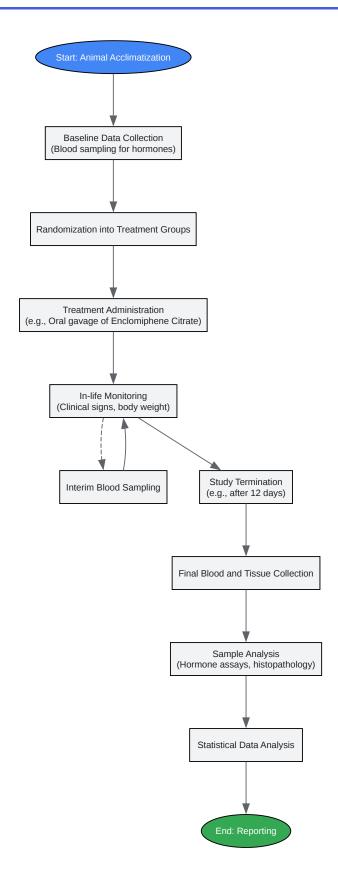




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Caption: Signaling pathway of enclomiphene citrate.





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Caption: General experimental workflow for an in vivo study.



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